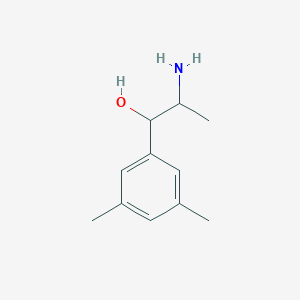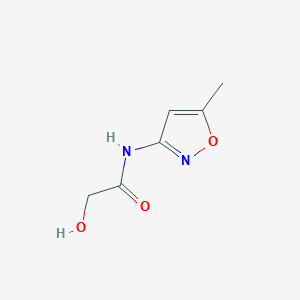
2-Hydroxy-N-(5-methylisoxazol-3-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide with hydrazine hydrate under reflux conditions . The resulting solid is then collected, washed, and recrystallized from ethanol . This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazine hydrate, ethanol, and other solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for various biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in its structure plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors . This binding can modulate the activity of these targets, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2-Hydroxy-N-(5-methylisoxazol-3-yl)acetamide can be compared with other similar compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar isoxazole ring structure.
N-(5-methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different biological activities.
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide: A precursor in the synthesis of this compound. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-4-2-5(8-11-4)7-6(10)3-9/h2,9H,3H2,1H3,(H,7,8,10) |
Clave InChI |
XBVAIHNFZDBIKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B13174339.png)
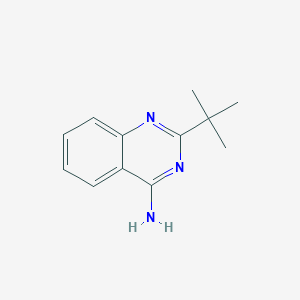
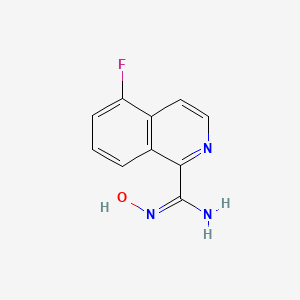
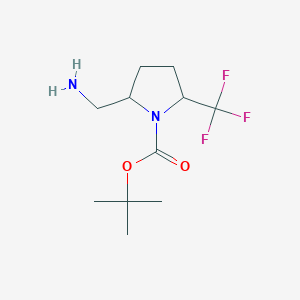
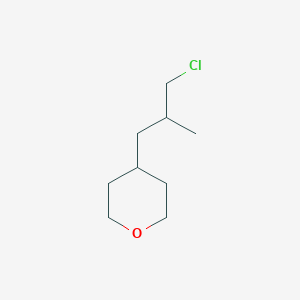
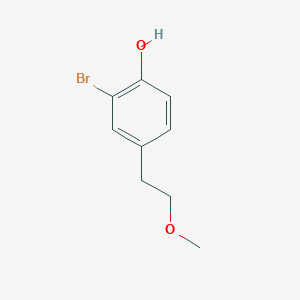
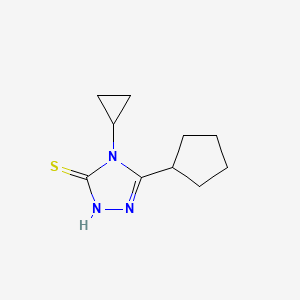
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
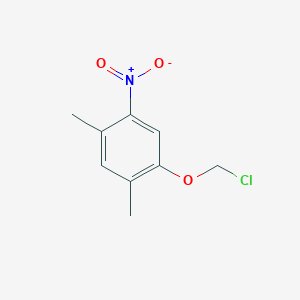
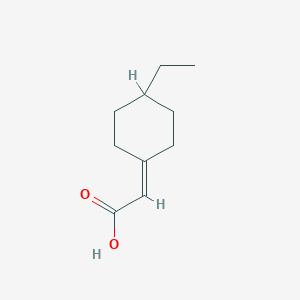
![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
